molecular formula C13H14N2O2S B317964 2-propoxy-N-(1,3-thiazol-2-yl)benzamide

2-propoxy-N-(1,3-thiazol-2-yl)benzamide

Cat. No.: B317964
M. Wt: 262.33 g/mol
InChI Key: MNGXSZFDOGTITQ-UHFFFAOYSA-N
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Description

2-Propoxy-N-(1,3-thiazol-2-yl)benzamide is a benzamide derivative featuring a 1,3-thiazol-2-ylamine group linked to a benzamide core substituted with a propoxy group at the 2-position. The compound belongs to a class of N-(1,3-thiazol-2-yl)benzamides, which are characterized by their amide bond connecting the thiazole heterocycle to a substituted benzene ring. Such compounds are often explored for pharmaceutical applications due to the thiazole moiety’s role in bioactivity and the tunability of the benzamide scaffold .

Properties

Molecular Formula

C13H14N2O2S

Molecular Weight

262.33 g/mol

IUPAC Name

2-propoxy-N-(1,3-thiazol-2-yl)benzamide

InChI

InChI=1S/C13H14N2O2S/c1-2-8-17-11-6-4-3-5-10(11)12(16)15-13-14-7-9-18-13/h3-7,9H,2,8H2,1H3,(H,14,15,16)

InChI Key

MNGXSZFDOGTITQ-UHFFFAOYSA-N

SMILES

CCCOC1=CC=CC=C1C(=O)NC2=NC=CS2

Canonical SMILES

CCCOC1=CC=CC=C1C(=O)NC2=NC=CS2

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Substituent Effects on N-(1,3-Thiazol-2-yl)Benzamide Derivatives

Compound Name Substituent(s) on Benzamide Molar Mass (g/mol) Key Properties/Effects References
N-(1,3-Thiazol-2-yl)benzamide None 190.22 Baseline structure; planar amide group, moderate solubility.
2-Fluoro-N-(1,3-thiazol-2-yl)benzamide 2-Fluoro 222.23 Electron-withdrawing substituent; enhances dipole interactions. Dihedral angle of 35.28° between amide and benzene ring. Forms hydrogen-bonded dimers.
2,4-Dichloro-N-(1,3-thiazol-2-yl)benzamide 2,4-Dichloro 261.13 Increased lipophilicity; reported anti-inflammatory and analgesic activities.
4-Hydroxy-N-(1,3-thiazol-2-yl)benzamide 4-Hydroxy 220.24 Hydrogen-bond donor at para position; potential for metal chelation.
3-Fluoro-N-(1,3-thiazol-2-yl)benzamide 3-Fluoro 222.24 Altered electronic distribution; meta substitution may reduce steric hindrance.
This compound 2-Propoxy 264.32 Electron-donating propoxy group increases hydrophobicity; steric effects may influence binding interactions. -

Key Observations :

  • Substituent Position : Substituents at the 2-position (e.g., fluoro, propoxy) induce distinct dihedral angles between the amide and benzene rings, affecting molecular planarity and crystal packing .
  • Electronic Effects : Electron-withdrawing groups (e.g., Cl, F) enhance dipole interactions, while electron-donating groups (e.g., propoxy) may improve membrane permeability but reduce polarity .

Crystallographic and Computational Insights

  • Crystal Packing : Hydrogen-bonded dimers are common (e.g., 2-fluoro derivative in ), with chains stabilized by C–H···O interactions .
  • Software Tools : Structures are often solved using SHELXL () and visualized via WinGX/ORTEP ().

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